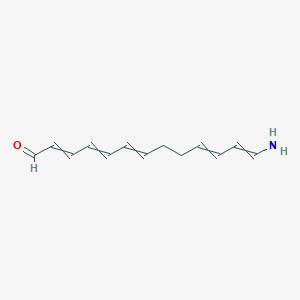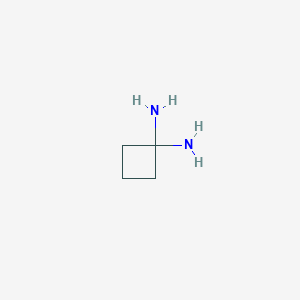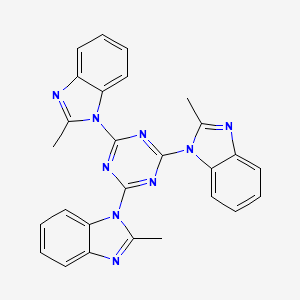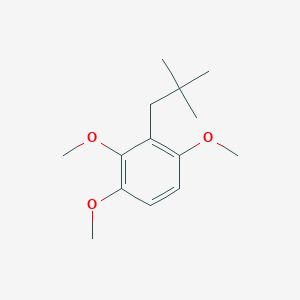![molecular formula C20H42Cl2Si B14247057 Dichlorobis[(3R)-3,7-dimethyloctyl]silane CAS No. 226986-83-0](/img/structure/B14247057.png)
Dichlorobis[(3R)-3,7-dimethyloctyl]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichlorobis[(3R)-3,7-dimethyloctyl]silane is a chemical compound with the molecular formula C20H42Cl2Si It is a silane derivative characterized by the presence of two chlorine atoms and two (3R)-3,7-dimethyloctyl groups attached to a silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dichlorobis[(3R)-3,7-dimethyloctyl]silane typically involves the reaction of (3R)-3,7-dimethyloctylmagnesium bromide with silicon tetrachloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the hydrolysis of silicon tetrachloride. The general reaction scheme is as follows:
SiCl4+2(3R)-3,7-dimethyloctylMgBr→(3R)-3,7-dimethyloctyl2SiCl2+2MgBrCl
The reaction is typically conducted in anhydrous diethyl ether or tetrahydrofuran (THF) as the solvent, and the temperature is maintained at around 0°C to room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions using similar reagents and conditions. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Dichlorobis[(3R)-3,7-dimethyloctyl]silane can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as alkoxides, amines, or thiols.
Hydrolysis: In the presence of water or moisture, the compound can hydrolyze to form silanols and hydrochloric acid.
Oxidation: The (3R)-3,7-dimethyloctyl groups can undergo oxidation under specific conditions to form corresponding alcohols or ketones.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium alkoxides, primary or secondary amines, and thiols can be used. The reactions are typically carried out in anhydrous solvents like THF or dichloromethane.
Hydrolysis: Water or aqueous solutions are used, and the reaction can be catalyzed by acids or bases.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed under controlled conditions.
Major Products Formed
Substitution Reactions: The major products are the corresponding substituted silanes.
Hydrolysis: The major products are silanols and hydrochloric acid.
Oxidation: The major products are alcohols or ketones derived from the (3R)-3,7-dimethyloctyl groups.
Applications De Recherche Scientifique
Dichlorobis[(3R)-3,7-dimethyloctyl]silane has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound can be used in the modification of biomolecules and surfaces for biological studies.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of dichlorobis[(3R)-3,7-dimethyloctyl]silane involves its ability to form stable bonds with various substrates through the silicon atom. The (3R)-3,7-dimethyloctyl groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substrates it interacts with.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichlorodimethylsilane: Similar in structure but with methyl groups instead of (3R)-3,7-dimethyloctyl groups.
Dichlorodiphenylsilane: Contains phenyl groups instead of (3R)-3,7-dimethyloctyl groups.
Dichloromethylphenylsilane: Contains one methyl and one phenyl group instead of (3R)-3,7-dimethyloctyl groups.
Uniqueness
Dichlorobis[(3R)-3,7-dimethyloctyl]silane is unique due to the presence of the (3R)-3,7-dimethyloctyl groups, which provide specific steric and electronic properties
Propriétés
Numéro CAS |
226986-83-0 |
|---|---|
Formule moléculaire |
C20H42Cl2Si |
Poids moléculaire |
381.5 g/mol |
Nom IUPAC |
dichloro-bis[(3R)-3,7-dimethyloctyl]silane |
InChI |
InChI=1S/C20H42Cl2Si/c1-17(2)9-7-11-19(5)13-15-23(21,22)16-14-20(6)12-8-10-18(3)4/h17-20H,7-16H2,1-6H3/t19-,20-/m1/s1 |
Clé InChI |
JVIUIZIGLKDYDR-WOJBJXKFSA-N |
SMILES isomérique |
C[C@H](CCCC(C)C)CC[Si](CC[C@H](C)CCCC(C)C)(Cl)Cl |
SMILES canonique |
CC(C)CCCC(C)CC[Si](CCC(C)CCCC(C)C)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(Methylideneamino)(methylsulfanyl)methyl]aniline](/img/structure/B14246978.png)

![Pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide, 4-[[5-[(methoxyamino)carbonyl]-2-methylphenyl]amino]-5-methyl-N-(1-phenylethyl)-](/img/structure/B14246992.png)
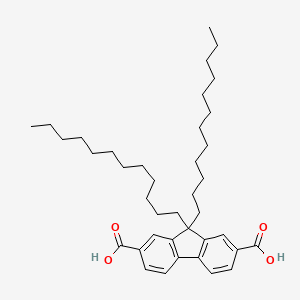
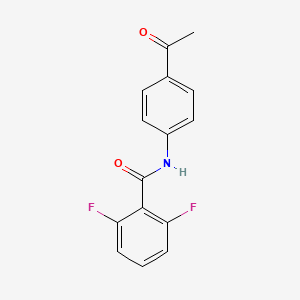
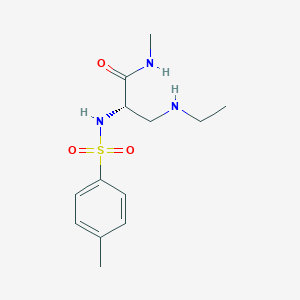

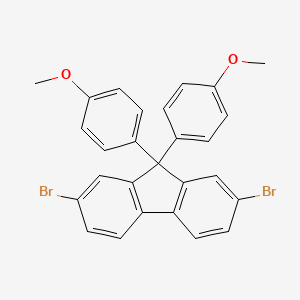
![N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B14247033.png)
![N-[1-(2-Cyanoethyl)-3-methyl-1H-pyrazol-5-yl]benzamide](/img/structure/B14247047.png)
